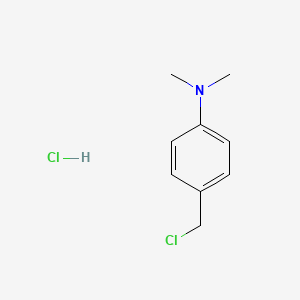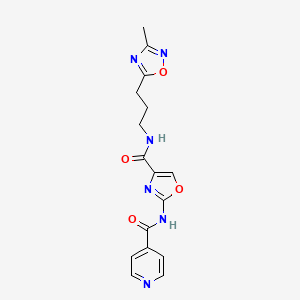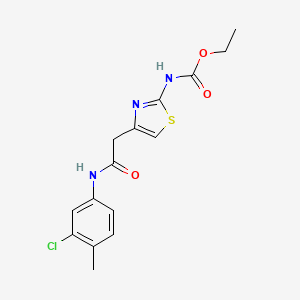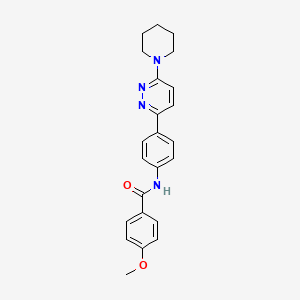
N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide, also known as 4'-F-PhP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in 2013 and has since then gained popularity in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Radioligand Development for PET Imaging
One of the notable applications of derivatives similar to N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide is in the development of radioligands for positron emission tomography (PET) imaging. For instance, [18F]DPA-714 is a radioligand that has been synthesized for imaging the translocator protein (18 kDa) in neuroinflammation models and possibly in humans. This work showcases the compound's utility in synthesizing radioligands that help in the diagnosis and study of diseases through non-invasive imaging techniques (Dollé et al., 2008).
Antioxidant, Analgesic, and Anti-inflammatory Activities
Another research application is the investigation of antioxidant, analgesic, and anti-inflammatory activities. A study synthesized a derivative of N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide and evaluated its biological activities, demonstrating its potential in these therapeutic areas. This research contributes to the understanding of how structural modifications can impact the biological activities of such compounds (Nayak et al., 2014).
Antimicrobial and Anticholinesterase Activities
Compounds structurally related to N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their antimicrobial and anticholinesterase activities. Although some derivatives showed weak acetylcholinesterase inhibitory activities, significant antifungal activity was observed, especially against Candida parapsilosis, suggesting potential applications in treating fungal infections and studying enzyme inhibition mechanisms (Yurttaş et al., 2015).
Antibacterial Evaluation
Further extending its range of applications, derivatives of N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide have been synthesized and evaluated for their antibacterial activities. This research contributes to the search for new antibacterial agents, especially in the face of rising antibiotic resistance. The study found promising results against specific bacterial strains, indicating the potential of these compounds in developing new antibacterial therapies (Lu et al., 2020).
Inhibition of Mushroom Tyrosinase
In the field of dermatology and cosmetic science, derivatives have been studied for their inhibitory activity against mushroom tyrosinase, an enzyme involved in melanin synthesis. This research is relevant for the development of treatments for conditions like hyperpigmentation and for the cosmetic industry in creating skin lightening products. One study found that a specific derivative exhibited more prominent inhibitory activity compared to the standard drug, kojic acid, presenting a novel scaffold for drug design against melanogenesis (Hassan et al., 2022).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O/c19-15-6-8-16(9-7-15)20-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9H,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDKGUFSNWAOROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665753 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2763732.png)
![8-chloro-2-(1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2763733.png)

![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-piperidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2763735.png)
![Ethyl (2Z)-2-amino-2-[(2-cyclohexylacetyl)hydrazinylidene]acetate](/img/structure/B2763736.png)
![(E)-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2763738.png)
![3-(5-bromo-1H-indol-3-yl)-2-cyano-N-[(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2763739.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methanesulfonyl-2-oxoimidazolidine-1-carboxamide](/img/structure/B2763741.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2763744.png)


![2-methoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2763750.png)
